Diallyl tetrasulfide
Overview
Description
Diallyl tetrasulfide is an organosulfur compound . It is a natural product found in Allium ursinum, Allium sativum, and other organisms . It has several beneficial biological functions, including anti-inflammatory, antioxidant, antimicrobial, cardiovascular protective, neuroprotective, and anticancer activities .
Molecular Structure Analysis
The molecular formula of Diallyl tetrasulfide is C6H10S4 . Its structure includes two sulfur atoms with two allyl groups . The InChIKey, a unique identifier for chemical substances, for Diallyl tetrasulfide is RMKCQUWJDRTEHE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Diallyl tetrasulfide has been shown to have several biological functions, including anti-inflammatory, antioxidant, anticancer, and detoxifying effects . These effects may be determined by its chemical structure . For instance, it has been found to inhibit and reverse the release of TNF-α-induced CCL2 .
Physical And Chemical Properties Analysis
Diallyl tetrasulfide has a molecular weight of 210.4 g/mol . It is an organosulfur compound that has been found in A. sativum and has diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .
Scientific Research Applications
Antifungal Agent
Diallyl tetrasulfide is a major component of garlic essential oil and has been found to have significant antifungal activity . It has been particularly effective against wood-rotting fungi, such as Trametes hirsuta and Laetiporus sulphureus . The compound’s antifungal efficacy increases when it is used in nanoemulsions .
Natural Wood Preservative
The antifungal properties of Diallyl tetrasulfide make it a potential natural wood preservative . Its nanoemulsions have shown high antifungal efficacy against wood-rotting fungi, which suggests that they could be developed into a natural wood preservative .
H2S Donor
Diallyl tetrasulfide can be used as a model compound for H2S donation . This application is important in various fields of research, including the study of cardiovascular diseases, where H2S plays a crucial role.
Persulfide Formation
Diallyl tetrasulfide can also be used in the formation of persulfides . Persulfides are a type of sulfur compound that have been implicated in a variety of biological processes, including signal transduction and the regulation of cellular redox status.
Mechanism of Action
Target of Action
Diallyl tetrasulfide, an organosulfur compound found in garlic, primarily targets tubulin . Tubulin is a major component of the cytoskeleton, playing a crucial role in cell division and maintaining cell shape . Diallyl tetrasulfide also targets Cdc25 isoforms A and C , which are key regulators of cell cycle transitions .
Mode of Action
Diallyl tetrasulfide interacts with its targets by inducing G2-M arrest and apoptosis . It acts independently of reactive oxygen species and causes tubulin depolymerization, preventing the formation of normal spindle microtubules and leading to G2/M arrest . This compound also activates c-jun N-terminal kinase (JNK) , which mediates multisite phosphorylation and subsequent proteolysis of the anti-apoptotic protein B-cell lymphoma 2 .
Biochemical Pathways
Diallyl tetrasulfide affects several biochemical pathways. It modulates cell signaling pathways related to the pathogenesis of several chronic diseases . In cancer, it retards onset, multiplicity, growth in cancer cell lines, and chemically induced carcinogenic model . It also stimulates the Nrf2-ARE pathway , providing protection against oxidative stress .
Pharmacokinetics
Diallyl tetrasulfide is a lipophilic compound, which suggests it may have good absorption and distribution characteristics . .
Result of Action
The molecular and cellular effects of diallyl tetrasulfide’s action include antiproliferative , cytoprotective , and antioxidant effects . It has been shown to exhibit anti-tumor activity against many types of tumor cells . The cellular and molecular effects evoked by diallyl tetrasulfide are potentially connected to its impact on histone acetylation, contributing to its anti-carcinogenic capabilities .
Action Environment
The action of diallyl tetrasulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation . Therefore, these factors could potentially influence the action, efficacy, and stability of diallyl tetrasulfide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(prop-2-enyltetrasulfanyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCQUWJDRTEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179196 | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diallyl tetrasulfide | |
CAS RN |
2444-49-7 | |
Record name | Diallyl tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyl tetrasulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYL TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRP12IW1D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary cellular target of diallyl tetrasulfide?
A1: Research suggests that tubulin, a protein crucial for cell division, is a major cellular target of diallyl tetrasulfide. []
Q2: How does diallyl tetrasulfide interact with tubulin?
A2: Diallyl tetrasulfide induces tubulin depolymerization, preventing the formation of spindle microtubules, essential structures for proper chromosome segregation during cell division. []
Q3: What are the downstream consequences of diallyl tetrasulfide's interaction with tubulin?
A3: The disruption of microtubule formation by diallyl tetrasulfide leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. [] This arrest can trigger apoptosis, a form of programmed cell death. []
Q4: What role does c-jun N-terminal kinase (JNK) play in diallyl tetrasulfide's activity?
A4: Diallyl tetrasulfide activates JNK, which subsequently phosphorylates the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). [] This phosphorylation ultimately leads to Bcl-2 proteolysis and promotes apoptosis. []
Q5: Does diallyl tetrasulfide's activity depend on reactive oxygen species (ROS)?
A5: Studies indicate that diallyl tetrasulfide acts independently of ROS. []
Q6: What is the molecular formula and weight of diallyl tetrasulfide?
A6: The molecular formula of diallyl tetrasulfide is C6H10S4, and its molecular weight is 206.4 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize diallyl tetrasulfide?
A7: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify diallyl tetrasulfide in various samples. [, , , , , , , , , , ] Other techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can further confirm its structure. [, ]
Q8: How stable is diallyl tetrasulfide under different conditions?
A8: Diallyl tetrasulfide is known to be sensitive to temperature and can degrade under normal conditions. [] Studies indicate that higher temperatures negatively affect its stability. []
Q9: What strategies can improve the stability and delivery of diallyl tetrasulfide?
A9: Research suggests that formulating diallyl tetrasulfide into self-assembled micelles can enhance its stability and potentially improve its delivery. []
Q10: Are there any specific compatibility considerations for diallyl tetrasulfide?
A10: Due to its reactive sulfur groups, compatibility with certain materials should be carefully evaluated to prevent undesired reactions or degradation.
Q11: What are the reported antimicrobial activities of diallyl tetrasulfide?
A11: Studies demonstrate that diallyl tetrasulfide possesses in vitro antimicrobial activity against various bacteria and yeasts, including Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida species, and Aspergillus species. [, , , ] It also shows promising activity against Helicobacter pylori, the bacterium implicated in gastric ulcers. []
Q12: How does the antimicrobial activity of diallyl tetrasulfide compare to other diallyl sulfides?
A12: The antimicrobial potency of diallyl sulfides seems to increase with the number of sulfur atoms, with diallyl tetrasulfide generally exhibiting stronger activity than diallyl disulfide and diallyl trisulfide. [, , , ]
Q13: What other biological activities have been reported for diallyl tetrasulfide?
A13: Diallyl tetrasulfide has shown potential as an immunomodulator [], hepatoprotector [, ], antioxidant [, , ], and anti-inflammatory agent. [] Some studies also suggest potential antitumor activity, particularly against colorectal cancer. []
Q14: Are there any known applications of diallyl tetrasulfide in agriculture?
A14: Research suggests that diallyl tetrasulfide present in Chinese chive oil could be a potential natural antimicrobial agent for controlling Flavobacterium columnare infection in Nile tilapia. []
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